molecular formula C20H17N3O2 B2811670 (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide CAS No. 327076-77-7

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide

Cat. No.: B2811670
CAS No.: 327076-77-7
M. Wt: 331.375
InChI Key: CJEARCWBDTZGRU-SDNWHVSQSA-N
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Description

This compound is an acrylamide derivative featuring a cyano group, a 2-methoxyphenyl amide substituent, and a 1-methylindol-3-yl moiety. Its structural design combines electron-withdrawing (cyano) and electron-donating (methoxy, methylindole) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(24)22-17-8-4-6-10-19(17)25-2/h3-11,13H,1-2H3,(H,22,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEARCWBDTZGRU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Differences Biological Activity Synthesis Method Applications
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide (Target) 2-Methoxyphenyl amide; 1-methylindol-3-yl substituent Not explicitly reported (inferred: potential anti-inflammatory/kinase inhibition) Likely Knoevenagel condensation Therapeutic candidate (hypothetical)
ICMD-01 () Phenyl amide; unsubstituted indole (1H-indol-3-yl) Anti-inflammatory (inhibits IL-1β, TNFα, NO; reduces edema) Knoevenagel condensation + amidation Anti-inflammatory drug candidate
(E)-2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamide () Lacks 2-methoxyphenyl group Supplier-listed (activity unspecified) Unspecified Research chemical
WP1065 () Pyridin-2-yl instead of indole; (S)-1-phenylethyl amide JAK2 kinase inhibition (anti-cancer) Multi-step synthesis (molecular modeling-guided) Oncology (non-classical kinase inhibitor)
ACR-2 () 4-Hydroxyphenyl amide; 4-methoxyphenyl instead of indole Corrosion inhibition (copper in HNO₃) Knoevenagel condensation Industrial corrosion inhibitor
Compound 3712 () (Z)-configuration; cinnamamido and propylamide groups; unsubstituted indole Activity unspecified (structural focus) Oxazolone opening with n-propylamine Synthetic intermediate

Key Structural and Functional Insights

Anti-inflammatory Potential: The target compound shares a cyanoacrylamide backbone with ICMD-01, which demonstrated significant inhibition of pro-inflammatory cytokines (IL-1β, TNFα) and nitric oxide in macrophages . The addition of a 1-methyl group on the indole may enhance metabolic stability, while the 2-methoxyphenyl group could improve solubility and target binding compared to ICMD-01’s phenyl substituent.

Kinase Inhibition: WP1065, a cyanoacrylamide with a pyridyl group, inhibits activated JAK2 kinase, a target in cancer therapy .

Antifungal Activity :

  • Phthalimide-derived acrylamides () with methoxy-substituted phenyl groups showed antifungal activity dependent on aromatic methoxy groups . The target’s 2-methoxyphenyl group may confer similar properties, though this requires experimental validation.

Corrosion Inhibition :

  • ACR-2’s corrosion inhibition efficacy in acidic media highlights the role of electron-donating groups (e.g., methoxy) in adsorption on metal surfaces . The target compound’s methoxyphenyl group may offer comparable interfacial activity, but its indole moiety could reduce practicality for industrial use.

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